Ibafloxacin
Description
Overview of Ibafloxacin in Veterinary Antimicrobial Research
This compound has been the subject of veterinary research, particularly for its application in treating bacterial infections in dogs and cats. nih.govnih.gov It is a fluorinated 4-quinolone that demonstrates bactericidal action against both Gram-positive and Gram-negative bacteria. ncats.io The drug functions by inhibiting DNA gyrase, an enzyme essential for the replication of bacterial DNA, which ultimately leads to bacterial cell death. ncats.io
Pharmacodynamic studies have been crucial in evaluating this compound's effectiveness. Key areas of investigation include its minimum inhibitory concentrations (MIC), time-kill kinetics, and post-antibiotic effects against various pathogens. nih.gov this compound is a chiral molecule, available as a racemic mixture of R- and S-enantiomers; research has shown that the microbiological activity primarily resides in the S-enantiomer. ncats.ionih.gov
Studies have confirmed this compound's efficacy in canine infection models, such as wound infections and cystitis. nih.gov It has also been investigated for the treatment of canine pyoderma, a common bacterial skin infection. researchgate.netvetlexicon.com Research in felines has focused on its activity against microorganisms isolated from dermal, respiratory, and urinary tract infections. nih.gov
The bactericidal activity of this compound has a broad spectrum. It shows good activity against Pasteurella spp., Escherichia coli, Klebsiella spp., Proteus spp., and Staphylococcus spp. nih.govnih.gov However, it demonstrates lower activity against Pseudomonas spp. and Streptococcus spp. nih.govnih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Pasteurella spp. | Not Reported | ≤0.5 nih.gov |
| Escherichia coli | Not Reported | ≤0.5 nih.govnih.gov |
| Klebsiella spp. | Not Reported | ≤0.5 nih.govnih.gov |
| Proteus spp. | Not Reported | ≤0.5 nih.gov |
| Staphylococcus spp. | Not Reported | ≤0.5 nih.govnih.gov |
| Bordetella bronchiseptica | 4 nih.gov | Not Reported |
| Enterobacter spp. | 4 nih.gov | Not Reported |
| Enterococcus spp. | 4 nih.gov | Not Reported |
Data sourced from in vitro studies on canine and feline bacterial isolates.
Pharmacokinetic studies have been conducted in several animal species to understand the absorption, distribution, metabolism, and excretion of this compound. In healthy Beagle dogs, oral administration showed good absorption and distribution throughout the body. nih.gov Studies in cats have investigated the pharmacokinetics of its oral gel formulation, noting that food can enhance its absorption. nih.gov Research has also extended to chickens, establishing the pharmacokinetic profile after intravenous and intramuscular administration. makhillpublications.co
Historical Context of Fluoroquinolone Development and this compound's Emergence
The development of this compound is part of the larger story of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962. infectweb.comoup.com Nalidixic acid, a first-generation quinolone, had a narrow spectrum of activity, primarily limited to Gram-negative enteric bacilli, and was mainly used for urinary tract infections. infectweb.comresearchgate.net
A significant breakthrough occurred in the 1970s and 1980s with the addition of a fluorine atom to the quinolone structure, leading to the creation of fluoroquinolones like norfloxacin (B1679917). infectweb.comoup.comnih.gov This structural modification greatly enhanced the antimicrobial activity, broadened the spectrum to include more Gram-negative and some Gram-positive bacteria, and improved pharmacokinetic properties such as plasma concentration and tissue penetration. infectweb.comnih.gov Ciprofloxacin (B1669076), another key second-generation fluoroquinolone, offered even greater potency against Gram-negative species. nih.gov
Over the following decades, research focused on further refining the fluoroquinolone structure to achieve specific therapeutic goals. nih.gov These objectives included improving activity against Gram-positive cocci and anaerobic bacteria, enhancing pharmacokinetic profiles to allow for less frequent dosing, and overcoming emerging bacterial resistance. oup.comnih.gov This led to the development of third and fourth-generation fluoroquinolones, often called "respiratory quinolones" like levofloxacin (B1675101) and moxifloxacin (B1663623), which showed enhanced activity against pathogens like Streptococcus pneumoniae. infectweb.comresearchgate.net
This compound emerged in this context as a fluoroquinolone developed specifically for the veterinary market. makhillpublications.co Like its predecessors, its design is based on the core quinolone structure, modified to be effective against common bacterial pathogens found in animals. ncats.ioumn.edu The progression from early quinolones to specialized veterinary agents like this compound illustrates the continuous evolution of this important class of antibiotics, driven by an increasing understanding of structure-activity relationships. nih.govkarger.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nalidixic Acid |
| Norfloxacin |
| Ciprofloxacin |
| Levofloxacin |
| Moxifloxacin |
| Marbofloxacin (B1676072) |
| Enrofloxacin (B1671348) |
| Orbifloxacin |
| Difloxacin |
| Pradofloxacin (B1243445) |
| Oxolinic acid |
| Flumequine |
| Pefloxacin |
| Gatifloxacin |
| Trovafloxacin |
| Gemifloxacin |
| Sitafloxacin |
| Garenoxacin |
| Nemonoxacin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRGNXUIRKXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057853 | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91618-36-9 | |
| Record name | Ibafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibafloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Foundations of Ibafloxacin
Mechanism of Antimicrobial Action of Ibafloxacin
The bactericidal action of this compound, and fluoroquinolones in general, stems from the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are type II topoisomerases that are essential for managing the topological state of DNA during replication, transcription, and repair. mdpi.com By targeting these enzymes, fluoroquinolones effectively halt DNA synthesis, leading to rapid cell death. youtube.comyoutube.com
DNA gyrase, also known as topoisomerase II, is a vital enzyme in bacteria responsible for introducing negative supercoils into the DNA. youtube.commdpi.com This process is necessary to relieve the torsional stress that accumulates ahead of the replication fork as the DNA unwinds, allowing replication and transcription to proceed. youtube.comyoutube.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com
This compound binds to the complex formed between DNA gyrase and the bacterial DNA. nih.govyoutube.com This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's action. mdpi.com This results in the accumulation of double-stranded DNA breaks, which blocks the progression of the DNA replication machinery and is ultimately lethal to the bacterium. nih.govmdpi.com For most gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones. youtube.com
Topoisomerase IV is another essential type II topoisomerase in bacteria, structurally related to DNA gyrase. nih.gov Its primary function is to decatenate, or unlink, the two new intertwined daughter DNA strands following replication. youtube.com This separation is a crucial step for the segregation of the chromosomes into the two new daughter cells during cell division. youtube.com Similar to DNA gyrase, topoisomerase IV is a heterotetramer, composed of two ParC and two ParE subunits, which are homologous to the GyrA and GyrB subunits, respectively. nih.gov
This compound also targets topoisomerase IV. The mechanism of inhibition is similar to that of DNA gyrase, where the drug stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of double-stranded breaks and subsequent cell death. nih.gov In most gram-positive bacteria, such as Staphylococcus and Streptococcus species, topoisomerase IV is the primary target for fluoroquinolones, with DNA gyrase acting as a secondary target. youtube.comresearchgate.net
Some fluoroquinolones possess the ability to effectively inhibit both DNA gyrase and topoisomerase IV, a characteristic referred to as dual-targeting. nih.govnih.gov This capability is significant from a clinical and resistance perspective. When a drug can effectively inhibit both essential enzymes, the likelihood of bacteria developing resistance is reduced. nih.gov For resistance to emerge against a dual-targeting agent, a bacterium would need to acquire mutations in the genes encoding both target enzymes concurrently, which is a much rarer event than a single mutation. nih.gov The relative affinity for each target can vary depending on the specific fluoroquinolone and the bacterial species. nih.gov This dual-action mechanism contributes to a broad spectrum of activity and a lower potential for the selection of resistant bacterial subpopulations. nih.gov
Pharmacodynamics of this compound
The pharmacodynamics of an antimicrobial agent describes the relationship between drug concentrations and its effect on the target pathogen. redemc.net For fluoroquinolones like this compound, the key pharmacodynamic parameters are the Minimal Inhibitory Concentration (MIC) and the time-kill kinetics, which together define its bactericidal profile. makhillpublications.conih.gov this compound exhibits concentration-dependent killing, meaning that higher drug concentrations result in a more rapid and extensive rate of bacterial eradication. derangedphysiology.com
The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro after a specific incubation period. litfl.comnih.gov It is a fundamental measure of an antibiotic's potency against a specific bacterial strain. idexx.com
Studies on this compound have determined its MIC values against a range of bacterial pathogens isolated from clinical cases in animals. Racemic this compound demonstrates a broad spectrum of activity against gram-negative and some gram-positive bacteria. nih.govresearchgate.net Research indicates that the microbiological activity resides primarily in the S-enantiomer of this compound, while the R-enantiomer is less active. nih.govresearchgate.net Key pathogens such as Escherichia coli, Pasteurella spp., Klebsiella spp., and Staphylococcus spp. are generally susceptible to this compound, with MIC90 values (the concentration required to inhibit 90% of isolates) typically being ≤ 0.5 µg/mL. nih.govresearchgate.net In contrast, organisms like Pseudomonas aeruginosa, Proteus mirabilis, and Streptococcus spp. are often considered intrinsically resistant. nih.govresearchgate.net
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Staphylococcus intermedius group | 32 | 0.12-0.5 | 0.25 | 0.5 |
| Escherichia coli | 31 | ≤0.015-0.25 | 0.03 | 0.12 |
| Pasteurella multocida | 29 | ≤0.015-0.03 | 0.03 | 0.03 |
| Streptococcus spp. | 24 | 2->8 | 8 | >8 |
| Proteus mirabilis | 10 | 0.5-4 | 1 | 2 |
Data sourced from a study on microorganisms isolated from cats. nih.govresearchgate.net
Time-kill kinetic assays are used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com These studies measure the rate at which a drug kills a bacterial population and can reveal whether the killing effect is dependent on concentration or time. derangedphysiology.comemerypharma.com Bactericidal activity is generally defined as a ≥3-log10 reduction (a 99.9% kill) in the number of colony-forming units (CFU/mL) from the initial inoculum. emerypharma.com
Time-kill curve analyses for this compound have demonstrated its potent bactericidal effects. nih.govresearchgate.net In studies using concentrations representative of those achieved in vivo, racemic this compound showed the ability to cause at least a 99.9% reduction in the viable counts of susceptible bacterial isolates from clinical samples within a 24-hour period. nih.govresearchgate.net This rapid bactericidal action is a hallmark of the fluoroquinolone class and underscores the clinical efficacy of this compound against susceptible pathogens. nih.govresearchgate.net
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after limited exposure to an antimicrobial agent, even after the drug concentration falls below the minimum inhibitory concentration (MIC). youtube.comnih.govscielo.br This phenomenon is a recognized characteristic of fluoroquinolones. youtube.comresearchgate.net The PAE is an important pharmacodynamic parameter as it can influence dosing schedules; a longer PAE may allow for less frequent administration without loss of efficacy. scielo.brnih.gov
The duration of the PAE can be influenced by several factors, including the specific bacterial species, the antibiotic concentration, and the length of exposure. youtube.com For fluoroquinolones in general, the PAE is more pronounced against Gram-negative bacteria. researchgate.net While specific studies detailing the quantitative PAE for this compound against various pathogens are not extensively available, the general principle for fluoroquinolones involves irreversible damage to bacterial structures or the inhibition of protein synthesis, leading to a delayed regrowth. youtube.com
Post-Antibiotic Sub-MIC Effects (PA-SME)
The Post-Antibiotic Sub-MIC Effect (PA-SME) describes the impact on bacterial growth when a culture in the post-antibiotic phase is exposed to antibiotic concentrations that are below the MIC. nih.govnih.gov This effect is typically more pronounced than the PAE alone. scielo.brnih.gov During clinical application, antibiotic concentrations naturally decrease over a dosing interval, passing through sub-MIC levels. chosunobr.org Therefore, the PA-SME may contribute significantly to the therapeutic outcome by further suppressing bacterial regrowth between doses. nih.govchosunobr.org
For fluoroquinolones, the PA-SME has been observed to be substantial. nih.gov The duration of growth suppression during the PA-SME phase is generally longer than the PAE and increases with the concentration of the sub-MIC antibiotic. nih.govchosunobr.org As with the PAE, specific quantitative data on the PA-SME for this compound is limited. However, based on the established characteristics of its class, a significant PA-SME is an expected feature of this compound's pharmacodynamic profile.
Concentration-Dependent Killing Characteristics
This compound exhibits concentration-dependent bactericidal activity, a hallmark of the fluoroquinolone class. nih.gov This means that the rate and extent of bacterial killing increase as the concentration of the drug at the site of infection increases. makhillpublications.co The primary mechanism involves the inhibition of crucial bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. Higher drug concentrations lead to greater inhibition of these enzymes, resulting in a more rapid and extensive bactericidal effect. nih.gov
Time-kill kinetic studies are used to visualize this characteristic, plotting the reduction in viable bacteria over time at various antibiotic concentrations. nih.govpage-meeting.org Studies on this compound have demonstrated its bactericidal action through killing curves. For instance, concentrations representative of the in vivo situation in cats resulted in a 99.9% or greater reduction in viable counts of susceptible bacterial isolates, including Escherichia coli and Staphylococcus species, over a 24-hour period. nih.gov This rapid killing at higher multiples of the MIC underscores its concentration-dependent nature.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The integration of pharmacokinetic (PK) parameters, which describe the movement of a drug through the body, and pharmacodynamic (PD) parameters, which describe the drug's effect on the pathogen, is essential for predicting antimicrobial efficacy. makhillpublications.co For concentration-dependent antibiotics like this compound, the key PK/PD indices are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). makhillpublications.coresearchgate.net
These ratios serve as surrogate markers that correlate with clinical and bacteriological outcomes. nih.gov By achieving specific target values for these indices, therapy can be optimized to maximize bacterial eradication while minimizing the potential for the development of antimicrobial resistance.
The ratio of the 24-hour area under the plasma concentration-time curve to the MIC (AUC/MIC) is considered a robust predictor of efficacy for fluoroquinolones. makhillpublications.co This index accounts for the total drug exposure over a dosing interval relative to the susceptibility of the target pathogen.
For fluoroquinolones, it is generally accepted that an AUC/MIC ratio of greater than 125 is predictive of high efficacy against many clinically important pathogens. makhillpublications.co However, research on this compound in cats has shown that bacterial eradication in clinical cases of dermal, respiratory, and urinary tract infections was achieved with AUC/MIC values that were much lower than these established target values. nih.gov This suggests that species-specific or infection site-specific PK/PD targets may be more appropriate for this compound.
The ratio of the peak plasma concentration (Cmax) to the MIC is another critical PK/PD parameter for predicting the efficacy of concentration-dependent antimicrobials. makhillpublications.co A sufficiently high peak concentration relative to the MIC ensures a rapid initial bactericidal effect.
For fluoroquinolones, a Cmax/MIC ratio of 10:1 or greater is often cited as a target for therapeutic success and to prevent the selection of resistant bacterial strains. makhillpublications.co Similar to the findings for AUC/MIC, studies involving this compound in cats have indicated that clinical and bacteriological cure can be achieved with Cmax/MIC ratios considerably lower than this conventional target. nih.gov This highlights the need for additional studies in target animal species to more precisely define the optimal PK/PD indices for this compound that correlate with a high probability of clinical success. nih.gov
Antimicrobial Spectrum and Efficacy Research
Spectrum of Activity of Ibafloxacin
This compound is a veterinary fluoroquinolone antimicrobial agent with a spectrum of activity that encompasses a variety of pathogenic bacteria. Research has demonstrated its efficacy against both Gram-negative and Gram-positive organisms, although its primary strength lies in its activity against Gram-negative bacteria. The time-killing analysis of this compound has confirmed that it is bactericidal with a broad spectrum of activity nih.gov.
This compound has shown good activity against several clinically significant Gram-negative bacteria. nih.gov Studies have established its effectiveness against species commonly implicated in dermal, respiratory, and urinary tract infections in canines.
This compound is effective against Escherichia coli, a common cause of urinary tract and other infections in companion animals. Research has demonstrated that this compound has good activity against E. coli, with a reported Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) of 0.5 µg/mL nih.gov. In a comparative analysis with other fluoroquinolones, the MICs of pradofloxacin (B1243445) were found to be significantly lower than those of this compound for E. coli, suggesting pradofloxacin may be more potent in vitro against this pathogen nih.gov.
| Bacterium | MIC90 (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
This compound has demonstrated good in vitro activity against Pasteurella species, which are frequently involved in respiratory and bite wound infections in animals. The MIC90 for Pasteurella spp. has been reported to be 0.5 µg/mL nih.gov. A comparative study involving various fluoroquinolones confirmed that while pradofloxacin had lower MIC values, this compound was still considered in the analysis of effective agents against P. multocida nih.gov.
| Bacterium | MIC90 (µg/mL) |
|---|---|
| Pasteurella spp. | 0.5 |
This compound has been shown to have good activity against Klebsiella species, with a reported MIC90 of 0.5 µg/mL nih.gov. These bacteria can cause a range of infections, including pneumonia and urinary tract infections, and the demonstrated efficacy of this compound makes it a relevant therapeutic consideration.
| Bacterium | MIC90 (µg/mL) |
|---|---|
| Klebsiella spp. | 0.5 |
Research has established that this compound exhibits good activity against Proteus species, with a reported MIC90 of 0.5 µg/mL nih.gov. Proteus is a common pathogen in urinary tract infections, particularly in dogs, and is known for its swarming motility and ability to produce urease.
| Bacterium | MIC90 (µg/mL) |
|---|---|
| Proteus spp. | 0.5 |
This compound has demonstrated moderate activity against Enterobacter species. The MIC required to inhibit the growth of 50% of organisms (MIC50) for Enterobacter spp. has been reported to be 4 µg/mL nih.gov. While not as potent as against other Gram-negative bacteria, this indicates a level of susceptibility that may be clinically relevant.
| Bacterium | MIC50 (µg/mL) |
|---|---|
| Enterobacter spp. | 4 |
Gram-Positive Bacterial Susceptibility
This compound has shown good in vitro activity against a range of pathogenic gram-positive bacteria.
This compound is effective against Staphylococcus species, which are common pathogens in canine skin infections. Studies have reported a Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) of 0.5 µg/mL for Staphylococcus spp. nih.gov. This demonstrates good activity against this genus, which includes key species such as Staphylococcus intermedius and Staphylococcus pseudintermedius.
The activity of this compound against Enterococcus species is considered moderate. The MIC50 for this genus has been established at 4 µg/mL nih.gov. Enterococci are known for their intrinsic and acquired resistance to various antimicrobial agents.
This compound demonstrates low activity against Streptococcus species nih.gov. This is in line with the general understanding that streptococci often exhibit reduced susceptibility to fluoroquinolones due to intrinsic factors.
Interactive Data Tables
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bordetella bronchiseptica | 4 nih.gov | Not Reported |
| Pseudomonas aeruginosa | Low Activity nih.gov | Low Activity nih.gov |
| Staphylococcus spp. | Not Reported | 0.5 nih.gov |
| Enterococcus spp. | 4 nih.gov | Not Reported |
| Streptococcus spp. | Low Activity nih.gov | Low Activity nih.gov |
Efficacy in Animal Infection Models
The in vitro activity of this compound has been substantiated by its performance in animal infection models. Specifically, studies utilizing dog models of wound infection and cystitis have confirmed the efficacy of this compound nih.gov. These findings demonstrate that this compound can effectively treat bacterial infections in vivo, supporting its clinical application in veterinary medicine.
Canine Pyoderma Research
A significant clinical study investigated the efficacy of this compound in treating canine pyoderma, a common bacterial skin infection in dogs. The research compared this compound to another fluoroquinolone, marbofloxacin (B1676072), in a multicenter, randomized, controlled clinical trial involving 228 dogs diagnosed with superficial or deep pyoderma. nih.govresearchgate.net
In this study, dogs were treated orally on a daily basis. One group received this compound, while the other received marbofloxacin. researchgate.net Staphylococci, primarily Staphylococcus intermedius, were the predominant bacteria isolated from the skin lesions in over 90% of the cases. nih.govresearchgate.net The average duration of treatment was approximately 41 days for the this compound group and 38 days for the marbofloxacin group. nih.govresearchgate.net
The response to treatment was evaluated at specific intervals after the cessation of therapy. One week after stopping the treatment, 74% of dogs in the this compound group and 81% of dogs in the marbofloxacin group were assessed as having responded to the treatment. nih.govresearchgate.net A follow-up one month after the end of the treatment period revealed that 70% of the dogs in both the this compound and marbofloxacin groups were still considered cured or had shown improvement. nih.govresearchgate.net Notably, a statistically significant difference was observed in the relapse rates between the two groups one month post-treatment, with 3% of the this compound group relapsing compared to 11% in the marbofloxacin group. nih.govresearchgate.net
Table 1: Comparison of this compound and Marbofloxacin in the Treatment of Canine Pyoderma
| Metric | This compound Group | Marbofloxacin Group |
|---|---|---|
| Number of Dogs | 114 | 114 |
| Predominant Pathogen | Staphylococcus intermedius (>90%) | Staphylococcus intermedius (>90%) |
| Average Treatment Duration | 41 ± 26 days | 38 ± 21 days |
| Response Rate (1 Week Post-Treatment) | 74% | 81% |
| Cured/Improved Rate (1 Month Post-Treatment) | 70% | 70% |
| Relapse Rate (1 Month Post-Treatment) | 3% | 11% |
Canine Wound Infection Models
The efficacy of this compound has been evaluated in in vivo canine wound infection models. These studies have confirmed the effectiveness of the compound in a controlled experimental setting. However, detailed research findings from these specific wound infection models, including the methodology of wound creation, the bacterial challenge strains used, and specific quantitative outcomes, are not extensively detailed in publicly available literature. The research confirms the efficacy of a once-daily oral administration of this compound in these models.
Canine Cystitis Models
The effectiveness of this compound in treating canine urinary tract infections, specifically cystitis, was examined in a multicenter, randomized, controlled clinical study. This research compared the efficacy of this compound to enrofloxacin (B1671348) in dogs presenting with clinical signs of urinary tract infections and positive urine bacterial cultures. The study included a total of 204 dogs, with 107 in the this compound group and 97 in the enrofloxacin group.
Both groups received oral treatment once daily for a period of 10 days. The primary bacteria isolated from the urine cultures were coliforms, which were found in 79% of the dogs in the this compound group and 65% of the dogs in the enrofloxacin group. Other bacteria identified included staphylococci, streptococci, and Proteus spp.
The response to treatment was assessed five days after the completion of the 10-day treatment course. The results showed a high and equivalent response rate in both groups, with 93% of dogs in the this compound group and 93% of dogs in the enrofloxacin group being classified as having responded to the treatment. This study concluded that this compound is as effective as enrofloxacin for the treatment of bacterial infections of the canine urinary tract. Further research has also confirmed the efficacy of this compound in dog models of cystitis.
Table 2: Comparison of this compound and Enrofloxacin in the Treatment of Canine Urinary Tract Infections
| Metric | This compound Group | Enrofloxacin Group |
|---|---|---|
| Number of Dogs | 107 | 97 |
| Treatment Duration | 10 days | 10 days |
| Predominant Pathogens | Coliforms (79%), Staphylococci, Streptococci, Proteus spp. | Coliforms (65%), Staphylococci, Streptococci, Proteus spp. |
| Response Rate (5 Days Post-Treatment) | 93% | 93% |
Pharmacokinetic Profile of Ibafloxacin
Absorption Characteristics
Following oral administration, ibafloxacin is well and rapidly absorbed in dogs. nih.gov Studies in healthy Beagle dogs demonstrated a mean absolute bioavailability ranging from 69% to 81% for oral doses of 7.5, 15, and 30 mg/kg, indicating efficient absorption from the gastrointestinal tract. nih.govresearchgate.net The time to reach maximum plasma concentration (tmax) is approximately 1.5 hours in dogs. nih.govresearchgate.net
In cats, this compound is also absorbed rapidly after oral administration of a gel formulation, with a tmax of 2-3 hours. nih.gov The presence of food has been shown to influence the absorption of this compound. In dogs, food promotes absorption by increasing the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), without affecting the time to reach peak concentration. nih.govresearchgate.net Similarly, in cats, food enhances absorption by doubling the Cmax and increasing the AUC, while slightly delaying the tmax. nih.gov
Distribution Profile
This compound exhibits wide distribution throughout the body in dogs, which is suggested by its large volume of distribution at steady state (Vss) of 1.1 L/kg and a V(area) of 4 L/kg. nih.govresearchgate.net This extensive distribution allows the drug to reach various tissues where bacterial infections may be present. Most drugs, including fluoroquinolones, exert their effects in target tissues rather than the plasma, and their ability to penetrate these tissues is a key determinant of clinical success. nih.gov Generally, fluoroquinolones are known to have low plasma protein binding, which facilitates their diffusion into biological tissues. researchgate.net
The distribution of drugs into tissues is a complex process and can be non-homogeneous, varying between different tissues. nih.gov While specific tissue concentration data for this compound is not extensively detailed in the provided search results, the pharmacokinetic parameters suggest effective penetration into the body's tissues. nih.govresearchgate.net
Metabolism of this compound and its Metabolites (7-hydroxy- and 8-hydroxy-ibafloxacin)
Once absorbed, this compound is metabolized into several compounds, with 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin being the main metabolites. nih.govnih.gov In dogs, significant amounts of these metabolites are found in urine and feces, either in their original form or as glucuronide conjugates. nih.govresearchgate.net
In cats, this compound is also metabolized to 7-hydroxy-ibafloxacin and, more predominantly, to 8-hydroxy-ibafloxacin. nih.gov The metabolites themselves can have some level of microbiological activity, although it is generally less than the parent compound. nih.govresearchgate.net The S-enantiomer of this compound is the more microbiologically active form, while the R-enantiomer is less active. nih.govresearchgate.net
Elimination Pathways
The elimination of this compound and its metabolites occurs through both renal and fecal routes. nih.govresearchgate.net In dogs, following a single oral dose, the total recovery of this compound and its metabolites (including conjugates) in urine and feces was between 61.9% and 99.9% of the administered dose within 48 hours. nih.govresearchgate.net High concentrations of the primary metabolites, 7-hydroxy- and 8-hydroxy-ibafloxacin, are excreted in the urine and feces as unchanged compounds or as glucuronide conjugates. nih.gov
In cats, high concentrations of the 7-hydroxy- and 8-hydroxy-ibafloxacin metabolites are also excreted in the urine, either unchanged or as glucurono-conjugates. nih.gov The elimination half-life in dogs is approximately 5.2 hours. nih.govresearchgate.net Fluoroquinolones, in general, are primarily excreted by the kidneys into the urine, though some can be eliminated via bile. nih.gov
Species-Specific Pharmacokinetic Studies
The pharmacokinetic properties of this compound show some variation between species.
In healthy Beagle dogs, this compound administered orally is rapidly absorbed and well-distributed. nih.gov A study showed that after an oral dose of 15 mg/kg, the mean maximum plasma concentration (Cmax) reached 6 µg/mL. nih.govresearchgate.net The drug exhibits a low total body clearance of 8.7 mL/min/kg and an elimination half-life of 5.2 hours. nih.govresearchgate.net Importantly, the pharmacokinetics of this compound remained similar after single and repeated dosing, indicating no significant accumulation in the plasma. nih.govresearchgate.net Both the Cmax and the area under the concentration-time curve (AUC) demonstrated dose proportionality across a range of 7.5 to 30 mg/kg. nih.govresearchgate.net
Table 1: Canine Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | 69% - 81% | nih.govresearchgate.net |
| Time to Max. Concentration (tmax) | 1.5 hours | nih.govresearchgate.net |
| Volume of Distribution (Vss) | 1.1 L/kg | nih.gov |
| Elimination Half-life (t½) | 5.2 hours | nih.govresearchgate.net |
| Total Body Clearance | 8.7 mL/min/kg | nih.govresearchgate.net |
This compound is administered to cats as a racemic mixture of its R- and S-enantiomers. nih.gov Following a single oral dose of 15 mg/kg of the racemate, the drug is rapidly absorbed, reaching a mean Cmax of approximately 2.1 µg/mL for R-ibafloxacin and 1.6 µg/mL for S-ibafloxacin within 2 to 3 hours. nih.gov
A notable characteristic in feline pharmacokinetics is the effect of repeated administration. Studies have shown that after ten days of treatment, there is a significant, twofold increase in both the Cmax and AUC of this compound and its less active metabolites. nih.gov This accumulation may enhance the drug's efficacy in treating feline bacterial infections. nih.gov As in dogs, food promotes the absorption of this compound in cats. nih.gov
Table 2: Feline Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | R-enantiomer | S-enantiomer | Reference |
|---|---|---|---|
| Time to Max. Concentration (tmax) | 2-3 hours | 2-3 hours | nih.gov |
| Max. Plasma Concentration (Cmax) | ~2.1 µg/mL | ~1.6 µg/mL | nih.gov |
Goat Pharmacokinetics
Research into the pharmacokinetic behavior of this compound in lactating goats following a single intravenous administration has provided key insights into its disposition in this species. After a 15 mg/kg intravenous dose, the plasma concentrations of this compound were best described by a two-compartment model. jst.go.jp The study highlighted a high total body clearance of the drug from the plasma of goats, recorded at a mean of 1.05 L/h/kg. nih.gov This rapid clearance contributes to the relatively short persistence of the drug in the system after intravenous delivery. nih.gov
The volume of distribution at steady state was found to be 1.65 L/kg, suggesting good penetration into the tissues. jst.go.jpnih.gov The elimination half-life, a key indicator of how long the drug remains in the body, was determined to be 3.76 hours. jst.go.jpnih.gov Notably, the penetration of this compound from the blood into the milk of lactating goats was poor. jst.go.jpnih.gov
Table 1: Pharmacokinetic Parameters of this compound in Goats after Intravenous Administration (15 mg/kg)
| Parameter | Value (Mean ± SE) | Unit |
| Elimination half-life (t½) | 3.76 ± 0.30 | hours |
| Volume of distribution at steady state (Vss) | 1.65 ± 0.42 | L/kg |
| Total body clearance (Cl) | 1.05 ± 0.10 | L/h/kg |
| Mean residence time (MRT) | 1.50 ± 0.22 | hours |
Data sourced from a study in healthy lactating goats. jst.go.jpnih.gov
Chicken Pharmacokinetics
In chickens, the pharmacokinetics of this compound have been investigated following both intravenous and intramuscular administration of a 7.5 mg/kg dose. After intravenous injection, the drug exhibited a distribution half-life of 0.261 hours and a longer elimination half-life of 5.87 hours. bu.edu.egnih.gov The steady-state volume of distribution was extensive at 4.09 L/kg, and the total body clearance was 0.519 L/kg/h. bu.edu.egnih.gov
Following intramuscular administration, this compound was absorbed rapidly, with an absorption half-life of 0.283 hours. bu.edu.egnih.gov The peak serum concentration (Cmax) reached 1.06 µg/mL at 1.30 hours (tmax) post-injection. bu.edu.egnih.gov The systemic bioavailability after intramuscular injection was high at 79.6%, indicating efficient absorption from the injection site. bu.edu.egnih.gov The elimination half-life after intramuscular administration was 5.90 hours. bu.edu.egnih.gov Furthermore, the extent of serum protein binding for this compound in chickens was found to be 27.04%. bu.edu.egnih.gov
Table 2: Pharmacokinetic Parameters of this compound in Chickens after Intravenous and Intramuscular Administration (7.5 mg/kg)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Unit |
| Distribution half-life (t½α) | 0.261 | - | hours |
| Elimination half-life (t½β) | 5.87 | 5.90 | hours |
| Absorption half-life (t½ab) | - | 0.283 | hours |
| Maximum serum concentration (Cmax) | - | 1.06 | µg/mL |
| Time to maximum concentration (tmax) | - | 1.30 | hours |
| Volume of distribution at steady state (Vdss) | 4.09 | - | L/kg |
| Total body clearance (Cl) | 0.519 | - | L/kg/h |
| Bioavailability (F) | - | 79.6 | % |
Data from a study in clinically normal chickens. bu.edu.egnih.gov
Rabbit Pharmacokinetics
Detailed pharmacokinetic studies of this compound in rabbits are limited in publicly available literature. However, comparative studies of various fluoroquinolones have reported an elimination half-life of 3.00 hours for this compound in this species. shewaya.com Without a complete pharmacokinetic study, a comprehensive data table for rabbits cannot be provided.
Food Interaction Effects on Pharmacokinetics
The presence of food can significantly alter the pharmacokinetic profile of orally administered drugs. In the case of this compound, studies in different animal models have demonstrated a notable effect of food on its absorption.
In dogs, the presence of food was found to promote the absorption of this compound. avma.org This was evidenced by an increase in both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), although the time to reach maximum concentration (tmax) was not altered. avma.org
Similarly, in cats, food intake promoted the absorption of this compound. nih.gov Research showed that food doubled the Cmax and increased the AUC, while also slightly delaying the tmax. nih.gov This enhanced exposure to the drug and its metabolites could potentially contribute to its efficacy. nih.gov
Antimicrobial Resistance Research in Relation to Ibafloxacin
Mechanisms of Fluoroquinolone Resistance Relevant to Ibafloxacin
Resistance to this compound, as with other fluoroquinolones, is primarily driven by chromosomal mutations and the acquisition of plasmid-mediated resistance genes. frontiersin.orgnih.gov These mechanisms can act independently or, more commonly, in concert to produce higher levels of resistance. The main strategies employed by bacteria to resist the effects of fluoroquinolones include modifying the target enzymes to prevent the drug from binding, reducing the intracellular concentration of the drug, and acquiring genes that provide a protective effect against the antibiotic. frontiersin.orgnih.gov
Target Alterations: Mutations in DNA Gyrase (gyrA, gyrB) and Topoisomerase IV (parC, parE)
The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are vital for managing DNA topology during replication, transcription, and recombination. frontiersin.org DNA gyrase, composed of GyrA and GyrB subunits, is the main target in most Gram-negative bacteria, while topoisomerase IV, made up of ParC and ParE subunits, is typically the primary target in Gram-positive bacteria. researchgate.netnih.gov
Mutations in the genes encoding these enzymes—specifically gyrA, gyrB, parC, and parE—can alter the enzyme structure, reducing the binding affinity of fluoroquinolones like this compound. nih.govmdpi.com This is the most clinically significant mechanism of high-level fluoroquinolone resistance. The development of resistance is often a stepwise process; a single mutation typically confers a low level of resistance, while the accumulation of multiple mutations, often in both primary and secondary target enzymes, leads to clinically significant high-level resistance. nih.govmdpi.com For instance, in Escherichia coli, mutations in gyrA usually appear first, followed by mutations in parC, which then amplify the level of resistance. nih.gov
The mutations responsible for target-site resistance are not random. They are typically clustered in specific, highly conserved segments of the gyrA, gyrB, parC, and parE genes known as the Quinolone Resistance-Determining Regions (QRDRs). mdpi.comnih.govnih.gov These regions are critical because they are located near the enzyme's active site, where the DNA is cleaved and rejoined, and where fluoroquinolones bind to stabilize the enzyme-DNA complex, leading to lethal double-strand breaks. frontiersin.orgnih.gov
In Gram-negative bacteria such as E. coli, the most frequently observed mutations in the GyrA subunit are at amino acid positions Serine-83 and Aspartate-87. nih.govfrontiersin.org For the ParC subunit, mutations commonly occur at Serine-80. nih.gov Studies on fluoroquinolone-resistant E. coli from bovine mastitis have identified these exact mutation hotspots (S83L and D87N in GyrA; S80I in ParC), which are associated with high minimum inhibitory concentrations (MICs) for fluoroquinolones used in veterinary medicine. nih.gov Similarly, in Gram-positive pathogens like Staphylococcus pseudintermedius, a common cause of skin infections in dogs, mutations in the analogous QRDRs of the GrlA (ParC) and GyrA proteins are the primary drivers of resistance. mdpi.commdpi.com
| Gene (Enzyme Subunit) | Bacterial Type | Common Mutation Hotspots (Amino Acid Position) | Example Substitution | Reference |
|---|---|---|---|---|
| gyrA (DNA Gyrase A) | Gram-Negative (e.g., E. coli) | Serine-83 | Ser83Leu | nih.govnih.gov |
| gyrA (DNA Gyrase A) | Gram-Negative (e.g., E. coli) | Aspartate-87 | Asp87Asn | nih.govnih.gov |
| parC (Topoisomerase IV C) | Gram-Negative (e.g., E. coli) | Serine-80 | Ser80Ile | nih.govmdpi.com |
| grlA (Topoisomerase IV A / ParC) | Gram-Positive (e.g., S. pseudintermedius) | Serine-80 | Ser80Phe | mdpi.com |
| grlA (Topoisomerase IV A / ParC) | Gram-Positive (e.g., S. pseudintermedius) | Glutamate-84 | Glu84Lys | mdpi.com |
| gyrA (DNA Gyrase A) | Gram-Positive (e.g., S. pseudintermedius) | Serine-84 | - | mdpi.com |
Decreased Drug Accumulation
For this compound to be effective, it must reach and inhibit its intracellular targets. Bacteria can develop resistance by reducing the internal concentration of the antibiotic, either by limiting its entry or by actively pumping it out. mdpi.comfrontiersin.org
In Gram-negative bacteria, the outer membrane serves as a selective barrier. Fluoroquinolones, being hydrophilic compounds, typically enter the cell through porin channels. mdpi.com Mutations that lead to a decrease in the number or alter the structure of these porin channels can reduce the influx of the antibiotic into the bacterial cell. mdpi.com This mechanism on its own usually results in only a low level of resistance but can act synergistically with other resistance mechanisms, such as efflux pump overexpression, to achieve higher resistance levels. mdpi.com
A more significant mechanism for reducing intracellular drug concentration is the active removal of the antibiotic by efflux pumps. frontiersin.orgfrontiersin.org These are transport proteins embedded in the bacterial membrane that recognize and expel a wide range of toxic compounds, including fluoroquinolones. frontiersin.orgimperial.tech Overexpression of genes encoding these pumps is a common cause of multidrug resistance (MDR). frontiersin.orgimperial.tech
Several families of efflux pumps contribute to fluoroquinolone resistance:
Major Facilitator Superfamily (MFS): The NorA efflux pump in Staphylococcus aureus is a well-studied example that confers resistance to fluoroquinolones like ciprofloxacin (B1669076). nyu.eduuwi.edumdpi.com Its overexpression is found in a significant percentage of clinical S. aureus strains and is a key driver of resistance. uwi.edu The inhibition of NorA has been shown to re-sensitize resistant strains to fluoroquinolones. mdpi.com
Resistance-Nodulation-Division (RND) Family: In Gram-negative bacteria, RND family pumps like AcrAB-TolC in E. coli and OqxAB in Klebsiella pneumoniae are major contributors to intrinsic and acquired resistance. frontiersin.orgnih.gov The oqxAB operon, which can be located on both plasmids and chromosomes, confers resistance to multiple agents, including veterinary growth promoters and fluoroquinolones like ciprofloxacin and nalidixic acid. frontiersin.orgmdpi.com Its high prevalence has been noted in E. coli from swine farms. nih.gov
Major Facilitator Subfamily (MSF): The QepA pump is another plasmid-encoded efflux pump that specifically reduces susceptibility to hydrophilic fluoroquinolones. frontiersin.orgmdpi.com
Overexpression of these pumps can be triggered by exposure to antibiotics or result from mutations in the regulatory genes that control their expression. frontiersin.orgfrontiersin.org
Plasmid-Mediated Quinolone Resistance (PMQR) Genes (e.g., qnr family, aac(6′)-Ib-cr)
Unlike chromosomal mutations, which are passed down vertically, resistance can also be acquired horizontally through the transfer of mobile genetic elements like plasmids. nih.govmdpi.com Plasmid-mediated quinolone resistance (PMQR) was first identified in 1998 and involves several distinct gene families. frontiersin.org PMQR mechanisms typically confer only a low level of resistance on their own, but they can facilitate the selection of higher-level resistance by providing a background upon which chromosomal mutations can more easily arise. frontiersin.orgnih.govuwi.edu
The main PMQR gene families relevant to fluoroquinolones are:
qnr (Quinolone Resistance) Genes: The qnr gene family includes several groups (qnrA, qnrB, qnrC, qnrD, qnrS, and qnrVC). nih.govfrontiersin.org These genes encode pentapeptide repeat proteins that protect the target enzymes—DNA gyrase and topoisomerase IV—from the inhibitory action of quinolones. frontiersin.orgfrontiersin.org By binding to the enzymes, Qnr proteins prevent the antibiotic from effectively stabilizing the enzyme-DNA complex. mdpi.com qnr genes are frequently found in Enterobacteriaceae from both human and veterinary sources. frontiersin.org
aac(6′)-Ib-cr (Aminoglycoside Acetyltransferase): This gene encodes a variant of an enzyme that modifies and inactivates aminoglycoside antibiotics. However, specific mutations in the aac(6')-Ib gene created the -cr (ciprofloxacin resistance) variant, which can also acetylate certain fluoroquinolones that have a piperazinyl substituent, such as ciprofloxacin and norfloxacin (B1679917). frontiersin.org This modification reduces the drug's efficacy. The aac(6′)-Ib-cr gene is one of the most widespread PMQR determinants and is often found on plasmids that carry other resistance genes, contributing to multidrug resistance. nih.govmdpi.com
| Gene/Mechanism | Type of Resistance | Mechanism of Action | Relevance | Reference |
|---|---|---|---|---|
| qnr family (qnrA, qnrB, qnrS, etc.) | Target Protection | Pentapeptide repeat proteins bind to and protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition. | Widespread in Enterobacteriaceae from human and veterinary sources. Facilitates selection of higher-level resistance. | frontiersin.orgnih.govfrontiersin.org |
| aac(6′)-Ib-cr | Enzymatic Modification | An acetyltransferase enzyme modifies and inactivates certain fluoroquinolones (e.g., ciprofloxacin, norfloxacin). | Highly prevalent PMQR gene, often co-located with other resistance genes, contributing to MDR. | frontiersin.org |
| oqxAB | Efflux Pump | A plasmid-encoded RND-family efflux pump actively removes fluoroquinolones and other agents from the cell. | Found in veterinary isolates, confers resistance to multiple compounds including some fluoroquinolones. | frontiersin.orgnih.gov |
| qepA | Efflux Pump | A plasmid-encoded MFS-family efflux pump that exports hydrophilic fluoroquinolones. | Contributes to reduced susceptibility to fluoroquinolones. | frontiersin.orgnih.gov |
This compound's Propensity to Select for Resistant Mutants
The development of resistance to fluoroquinolones is often a stepwise process involving the accumulation of point mutations in the genes that code for their target enzymes, DNA gyrase and topoisomerase IV. nih.gov The use of fluoroquinolones can create selective pressure that leads to the clonal expansion of these resistant mutants. nih.gov
The primary mechanisms of resistance to quinolones fall into two main categories: mutations in the drug's target enzymes (DNA gyrase and DNA topoisomerase IV) and mutations in regulatory genes that control the expression of efflux pumps. nih.gov These efflux pumps can remove a wide range of substances, including quinolones, from the bacterial cell. nih.gov Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are common causes of resistance. For instance, studies on E. coli from dogs have identified mutations in gyrA (such as Ser-83→Leu and Asp-87→Asn) and parC (like Ser-80→Ile), which lead to high levels of fluoroquinolone resistance. nih.gov Furthermore, some bacteria can enhance resistance by overexpressing efflux pumps, like the AcrAB-TolC system, which actively removes the antibiotic from the cell, thereby reducing its intracellular concentration. nih.govyoutube.com The emergence of such mutants can occur at a relatively high frequency when bacteria are exposed to certain antibiotics. nih.gov
Cross-Resistance Patterns
Cross-resistance, where resistance to one antibiotic confers resistance to others, is a well-documented phenomenon within the fluoroquinolone class. researchgate.netmdpi.com Bacteria that develop resistance to one fluoroquinolone, such as this compound, are likely to exhibit reduced susceptibility to other fluoroquinolones like enrofloxacin (B1671348), marbofloxacin (B1676072), and ciprofloxacin. nih.gov
This occurs because the underlying resistance mechanisms are often shared among the entire class of drugs. For example, a mutation in the gyrA gene that reduces the binding affinity of one fluoroquinolone will typically affect others as well. nih.gov Similarly, efflux pumps that are overexpressed to expel one fluoroquinolone are often capable of transporting other fluoroquinolones out of the cell. nih.govmdpi.com Studies have shown that multi-drug resistant (MDR) E. coli with mutations in the QRDRs and enhanced efflux are resistant to a range of fluoroquinolones. nih.gov Furthermore, selection with unrelated antibiotics like tetracycline (B611298) or chloramphenicol (B1208) can sometimes select for multi-antibiotic-resistant (Mar) mutants that exhibit cross-resistance to fluoroquinolones due to decreased drug accumulation. nih.gov
The table below illustrates the concept of cross-resistance among various bacteria and fluoroquinolones.
| Bacterium | Antibiotic Used for Selection | Observed Cross-Resistance |
| Stenotrophomonas maltophilia | Ciprofloxacin | Tetracycline, Nalidixic acid, Ofloxacin mdpi.com |
| Stenotrophomonas maltophilia | Trimethoprim/Sulfamethoxazole (SXT) | Ciprofloxacin, Ofloxacin, Aztreonam, Nalidixic acid, Tetracycline, Chloramphenicol mdpi.com |
| Escherichia coli | Tetracycline / Chloramphenicol | Fluoroquinolones (e.g., Norfloxacin) nih.gov |
| Enterobacteriaceae | (General exposure) | High rates of resistance across multiple quinolones (e.g., Nalidixic acid, Ciprofloxacin, Norfloxacin) researchgate.net |
Strategies to Mitigate Resistance Development
From a pharmacological standpoint, one of the most important strategies is to use dosing regimens that minimize the selection of resistant bacteria. nih.gov This involves considering pharmacokinetic (PK) and pharmacodynamic (PD) principles to ensure that antibiotic concentrations at the site of infection are high enough to kill not only the susceptible bacteria but also the less susceptible, first-step mutants. nih.gov
A key concept in resistance mitigation is the Mutant Prevention Concentration (MPC). The MPC is defined as the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants within a large bacterial population (typically >10^9 or 10^10 cells). frontiersin.orgnih.gov The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW). nih.gov Maintaining drug concentrations above the MPC at the site of infection is hypothesized to restrict the selection and amplification of resistant mutants. nih.govnih.gov
MPC studies are crucial for evaluating the potential of a fluoroquinolone to prevent the emergence of resistance. nih.gov Research comparing different veterinary fluoroquinolones has shown that they have varying MPC values, which indicates differing potentials for preventing resistance selection. nih.gov For example, pradofloxacin (B1243445), an 8-cyano-fluoroquinolone, has been shown to have lower MPC values against E. coli and S. aureus compared to several other veterinary fluoroquinolones. nih.gov A lower MPC suggests a higher potential to restrict the selection of resistant mutants under appropriate dosing conditions. nih.gov
The table below presents comparative MPC data for various veterinary fluoroquinolones against key pathogens.
| Fluoroquinolone | Organism | MPC (µg/ml) | Reference |
| Pradofloxacin | E. coli ATCC 8739 | 0.225 | nih.gov |
| Pradofloxacin | S. aureus ATCC 6538 | 0.55 | nih.gov |
| Pradofloxacin | S. intermedius (MPC90) | 0.30 - 0.35 | nih.gov |
| Enrofloxacin | S. typhimurium | 0.50 | distantreader.org |
| Orbifloxacin | E. coli (Median) | 0.5 | nih.gov |
| Orbifloxacin | P. aeruginosa (Median) | 8.0 | nih.gov |
| Orbifloxacin | S. pseudintermedius (Median) | 1.0 | nih.gov |
MPC90 refers to the MPC required to prevent mutant selection for 90% of the tested isolates.
These studies underscore the importance of considering the MPC, in addition to the MIC, when selecting a fluoroquinolone and designing dosage regimens to minimize the risk of promoting antimicrobial resistance. nih.govdistantreader.org
Comparative Research of Ibafloxacin with Other Fluoroquinolones
Comparative In Vitro Antimicrobial Activity
The in vitro activity of an antimicrobial agent is a primary indicator of its potential clinical effectiveness. Comparative studies of ibafloxacin against other fluoroquinolones have been conducted across a range of clinically relevant bacterial pathogens.
The activity of this compound against anaerobic bacteria has been compared to other veterinary fluoroquinolones. In a study evaluating 141 anaerobic isolates from dogs and cats, this compound's activity was ranked relative to pradofloxacin (B1243445), marbofloxacin (B1676072), enrofloxacin (B1671348), and difloxacin. The results indicated that pradofloxacin had the most potent antibacterial activity, followed in descending order by marbofloxacin, enrofloxacin, difloxacin, and this compound. researchgate.netnih.govnih.gov Pradofloxacin's higher in vitro activity was demonstrated by its lower Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the isolates. researchgate.netnih.gov
Comparative In Vitro Activity of Fluoroquinolones Against Anaerobic Bacteria (n=141)
| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mode MIC (µg/mL) |
|---|---|---|---|
| Pradofloxacin | 0.25 | 1 | 0.25 |
| Marbofloxacin | 0.5 | 4 | 1 |
| Enrofloxacin | 1 | 8 | 1 |
| Difloxacin | 1 | 8 | 1 |
| This compound | 2 | 8 | 2 |
This compound demonstrates good in vitro activity against a spectrum of common Gram-negative and Gram-positive pathogens isolated from canine infections. Research has shown its effectiveness against species such as Pasteurella spp., Escherichia coli, Klebsiella spp., Proteus spp., and Staphylococcus spp., with a reported MIC₉₀ of 0.5 µg/mL. docsdrive.com However, its activity is considered low against Pseudomonas spp. and Streptococcus spp. docsdrive.com
When compared with other fluoroquinolones, the newer generation agents often exhibit enhanced activity against Gram-positive bacteria. rjptonline.org For instance, pradofloxacin and moxifloxacin (B1663623) have shown lower MICs against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA, MRSA) compared to enrofloxacin, marbofloxacin, and ciprofloxacin (B1669076). msdvetmanual.com Against Gram-negative isolates, particularly Pseudomonas aeruginosa, ciprofloxacin has historically been considered one of the most effective fluoroquinolones. rjptonline.orgresearchgate.net For susceptible isolates of E. coli, enrofloxacin and marbofloxacin have demonstrated the ability to achieve pharmacodynamic indices predictive of efficacy. nih.gov
Comparative In Vitro Activity (MIC) of Fluoroquinolones Against Select Pathogens
| Pathogen | This compound (µg/mL) | Marbofloxacin (µg/mL) | Enrofloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Pradofloxacin (µg/mL) |
|---|---|---|---|---|---|
| Staphylococcus spp. (General) | MIC₉₀ = 0.5 docsdrive.com | - | - | - | - |
| Escherichia coli (General) | MIC₉₀ = 0.5 docsdrive.com | - | - | - | - |
| Pseudomonas aeruginosa | Low Activity docsdrive.com | - | - | Median MIC = 0.19 rjptonline.orgresearchgate.net | - |
| MSSA (Canine Pyoderma) | - | - | MIC Mode = 0.12 msdvetmanual.com | MIC Mode = 0.12 msdvetmanual.com | MIC Mode = 0.06 msdvetmanual.com |
| MRSA (Canine Pyoderma) | - | MIC Mode = 2 msdvetmanual.com | MIC Mode = 2 msdvetmanual.com | MIC Mode = 4 msdvetmanual.com | MIC Mode = 1 msdvetmanual.com |
Comparative Pharmacodynamic Properties
The bactericidal activity of fluoroquinolones is best predicted by integrating their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key PK/PD indices that correlate with clinical efficacy are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.govresearchgate.netgstsvs.ch For fluoroquinolones, a Cmax/MIC ratio of greater than 10 and an AUC/MIC ratio exceeding 125 are often associated with clinical cure and the prevention of resistance development, particularly for Gram-negative infections. gstsvs.ch
Studies on this compound have evaluated its pharmacodynamic characteristics, such as its bactericidal activity and post-antibiotic effect (PAE). The time-kill analysis confirmed that this compound is bactericidal across a broad spectrum of activity. docsdrive.com It exhibited a PAE between 0.7 and 2.13 hours and a post-antibiotic sub-MIC effect (PA-SME) ranging from 1 to 11.5 hours against various canine pathogens. docsdrive.com While specific comparative studies on the PAE of this compound versus other fluoroquinolones are limited, the goal for all is to maintain plasma concentrations above the MIC for a sufficient duration to leverage these effects. Comparative analyses of Cmax/MIC and AUC/MIC ratios for susceptible isolates have shown that enrofloxacin and marbofloxacin can consistently reach the targeted indices associated with predicted efficacy. nih.gov
Comparative Pharmacokinetic Profiles
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion, is critical for determining its clinical utility. This compound is noted to have a different pharmacokinetic profile compared to marbofloxacin. Studies in healthy dogs show that this compound is well-absorbed orally, with a bioavailability ranging from 69% to 81%. researchgate.net It is also rapidly absorbed, reaching peak plasma concentrations in approximately 1.5 hours. researchgate.net
Comparatively, marbofloxacin has a longer elimination half-life in dogs than this compound, enrofloxacin, and difloxacin. nih.gov Enrofloxacin is notable for being metabolized into ciprofloxacin, which is also an active antimicrobial agent. The oral bioavailability of marbofloxacin in dogs is reported to be very high, approaching 100%. msdvetmanual.com
Comparative Pharmacokinetic Parameters of Fluoroquinolones in Dogs (Oral Administration)
| Parameter | This compound | Marbofloxacin | Enrofloxacin | Difloxacin | Orbifloxacin |
|---|---|---|---|---|---|
| Bioavailability | 69-81% researchgate.net | ~100% msdvetmanual.com | ~80% msdvetmanual.com | - | >80% msdvetmanual.com |
| Tmax (hours) | ~1.5 researchgate.net | ~1.0-2.5 | ~1.7-2.0 | - | ~1-3 msdvetmanual.com |
| Elimination Half-life (t₁/₂) (hours) | ~5.2 researchgate.net | ~9.1 | ~4.1 | ~6.9 | ~7.1 |
| Volume of Distribution (Vd) (L/kg) | ~1.1-4.0 researchgate.net | - | - | - | ~1.6 nih.gov |
Comparative Efficacy in Clinical Settings
The ultimate measure of a drug's value is its performance in treating infections in a clinical environment. Comparative clinical trials provide direct evidence of relative efficacy.
A significant clinical trial was conducted to compare the efficacy of this compound against marbofloxacin for the treatment of canine pyoderma. In this randomized controlled trial involving 228 dogs with superficial or deep pyoderma, both drugs were administered orally once daily.
The study found that despite their different pharmacokinetic profiles, this compound and marbofloxacin produced broadly similar clinical outcomes. One week after treatment ended, 74% of dogs in the this compound group and 81% in the marbofloxacin group were classified as having responded to treatment, a difference that was not statistically significant. One month post-treatment, 70% of dogs in both groups were still considered cured or improved. A notable difference was observed in the relapse rate, with only 3% of dogs in the this compound group relapsing compared to 11% in the marbofloxacin group, a statistically significant finding. The average duration of treatment was similar for both groups, being 41 days for this compound and 38 days for marbofloxacin.
Versus Amoxicillin/Clavulanic Acid in Canine Deep Pyoderma
Direct comparative clinical trials between this compound and amoxicillin/clavulanic acid specifically for the treatment of canine deep pyoderma have not been prominently published. However, the efficacy of each antimicrobial agent has been evaluated in separate clinical studies, providing valuable insights into their performance in managing this challenging skin condition.
A systematic review of antimicrobial treatments for canine pyoderma has identified a good level of evidence supporting the high efficacy of oral amoxicillin/clavulanic acid in the management of deep pyoderma in dogs. researchgate.netrvc.ac.uknih.gov This highlights its established role as a therapeutic option for this condition.
In a clinical trial comparing another fluoroquinolone, pradofloxacin, to amoxicillin/clavulanic acid for deep pyoderma, specific efficacy data for amoxicillin/clavulanic acid was reported. researchgate.net In this multicenter, randomized, blinded study, dogs treated with amoxicillin/clavulanic acid were evaluated for clinical remission. researchgate.net The study provides a benchmark for the efficacy of amoxicillin/clavulanic acid in a controlled setting.
While a direct head-to-head comparison with amoxicillin/clavulanic acid is lacking, the efficacy of this compound in treating deep pyoderma can be inferred from a study where it was compared with marbofloxacin. In this particular study, 40% of the 228 dogs enrolled had deep pyoderma. nih.govresearchgate.net The response to treatment in the this compound group provides an indication of its effectiveness in a population that includes cases of deep pyoderma. One week after treatment cessation, 74% of dogs in the this compound group were classified as having responded to the treatment. nih.govresearchgate.net
The following table summarizes the findings from separate clinical trials, offering a glimpse into the efficacy of each compound in treating canine deep pyoderma. It is important to note that these results are not from a direct comparative study and should be interpreted accordingly.
Efficacy of this compound vs. Amoxicillin/Clavulanic Acid in Canine Deep Pyoderma (from separate studies)
| Treatment Group | Study Details | Key Findings |
|---|---|---|
| This compound | Compared with marbofloxacin in dogs with superficial or deep pyoderma (40% deep pyoderma cases). nih.govresearchgate.net | 74% of dogs responded to treatment one week after cessation. nih.govresearchgate.net |
| Amoxicillin/Clavulanic Acid | Systematic review of various antimicrobial treatments. researchgate.netrvc.ac.uknih.gov | Good level of evidence for high efficacy in deep pyoderma. researchgate.netrvc.ac.uknih.gov |
| Amoxicillin/Clavulanic Acid | Compared with pradofloxacin in dogs with deep pyoderma. researchgate.net | In the amoxicillin/clavulanic acid group, 73% of dogs achieved clinical remission. researchgate.net |
Future Directions in Ibafloxacin Research
Defining Optimal PK/PD Surrogate Markers for Clinical Response Across Species
The effective use of an antimicrobial agent is critically dependent on understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links drug exposure to its therapeutic effect. A surrogate endpoint is a biomarker, such as a laboratory measurement, intended to substitute for a clinical endpoint, reflecting how a patient or animal feels, functions, or survives. nih.gov For fluoroquinolones, which exhibit concentration-dependent killing, the key PK/PD indices are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). conicet.gov.ar
While these markers are established for the fluoroquinolone class, specific, optimized targets for ibafloxacin across different animal species and for various types of infections remain to be fully elucidated. One study noted that additional research is required to better define the importance of AUC/MIC and Cmax/MIC ratios for predicting the clinical outcome of this compound therapy in dogs. nih.gov Future research must focus on establishing validated PK/PD targets for this compound against key veterinary pathogens. This involves conducting integrated studies that correlate drug exposure in target animal populations with bacteriological and clinical outcomes. For concentration-dependent antimicrobials like the fluoroquinolones, achieving an AUC/MIC ratio greater than 100 or a Cmax/MIC ratio over 8 is often cited as a goal to reduce the selection of resistant bacteria. conicet.gov.ar Defining these precise targets for this compound is essential for developing dosing regimens that maximize the probability of clinical success while minimizing the risk of promoting antimicrobial resistance.
| T>MIC | Percentage of the dosing interval during which the drug concentration remains above the MIC. | Not the primary driver | Less critical for fluoroquinolones compared to time-dependent agents like beta-lactams. conicet.gov.ar |
Investigation of Synergistic Interactions with Other Antimicrobial Agents
Combining antimicrobial agents is a strategy to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect, where the combined activity is greater than the sum of the individual effects. hilarispublisher.com For the fluoroquinolone class, synergistic combinations are infrequently reported, but antagonism is also rare. nih.govnih.gov Most combinations with agents like beta-lactams or aminoglycosides tend to show indifference against many bacteria. nih.govnih.gov However, synergy has been noted in some cases, such as ciprofloxacin (B1669076) combined with antipseudomonal penicillins against Pseudomonas aeruginosa. nih.govnih.gov
For this compound specifically, initial research investigated the interaction between the parent drug and its main metabolite, 8-hydroxy-ibafloxacin. nih.gov However, a significant area for future research lies in exploring this compound's interactions with other classes of antimicrobials. biointerfaceresearch.com Such studies are crucial for developing effective combination therapies for polymicrobial infections or for infections caused by pathogens with reduced susceptibility to this compound alone. Future investigations should employ in vitro methods like checkerboard assays and time-kill studies to screen for synergistic, additive, indifferent, or antagonistic interactions between this compound and a panel of other veterinary antimicrobials. Promising combinations identified in vitro would then warrant further investigation in animal models of infection. nih.gov
Table 2: Reported Synergistic Interactions of Fluoroquinolones with Other Antimicrobial Classes
| Fluoroquinolone (Example) | Combined Agent Class | Target Pathogen (Example) | Observed Interaction | Reference |
|---|---|---|---|---|
| Ciprofloxacin | Antipseudomonal Penicillins | Pseudomonas aeruginosa | Synergy (20-50% of isolates) | nih.govnih.gov |
| Ciprofloxacin | Fosfomycin | Pseudomonas aeruginosa | Synergy | nih.gov |
| Ciprofloxacin | Rifampin | Staphylococcus aureus | Synergy (in animal models) | nih.govnih.gov |
| Ofloxacin/Ciprofloxacin | Amoxicillin | Multidrug-Resistant Bacteria | High Synergy (90%) | scirp.org |
Research into Novel Formulations and Delivery Systems
Novel drug delivery systems (NDDS) offer a sophisticated approach to administering medications to enhance efficacy, improve safety, and increase patient compliance. ijpsjournal.com These systems are engineered to overcome limitations of conventional drug forms, such as poor solubility, inadequate targeting, or a short half-life. nih.govnih.gov Technologies like nanoparticles, liposomes, and stimuli-responsive hydrogels are at the forefront of this research. ijpsjournal.comnih.gov
Future research into this compound should explore the development of novel formulations to improve its therapeutic profile. For instance, a sustained-release formulation could maintain optimal drug concentrations over a longer period, potentially allowing for less frequent administration and improving owner compliance in a veterinary setting. rroij.com Targeted delivery systems, such as nanoparticles coated with specific ligands, could be designed to concentrate this compound at the site of infection, thereby increasing local efficacy while minimizing systemic exposure and potential side effects. journaljpri.com In veterinary medicine, innovative systems like thermosensitive gels have already been developed, showcasing the potential for creating advanced formulations that are practical for animal health. nih.gov Applying these principles to this compound could lead to more effective and user-friendly therapeutic products.
Studies on Environmental Impact and Resistance Ecology
The widespread use of antibiotics in human and veterinary medicine contributes to their release into the environment, which can have significant ecological consequences and drive the evolution and spread of antimicrobial resistance. nih.govmdpi.com Fluoroquinolones are known to be persistent in the environment and can be transferred from water to soil and sediments. nih.gov Studies on compounds like ciprofloxacin and norfloxacin (B1679917) have shown they can alter environmental bacterial communities and exert genotoxic effects on aquatic organisms. nih.gov
A critical future direction for this compound research is to thoroughly evaluate its environmental fate and ecological impact. This includes studies on its persistence, degradation pathways in soil and water, and potential for bioaccumulation. Furthermore, it is crucial to understand how environmental exposure to this compound residues contributes to the selection and dissemination of antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs) within the environmental microbiome. nih.gov This "resistance ecology" research should investigate the impact of this compound on microbial ecosystems in agricultural settings and wastewater treatment systems to assess the public health risk associated with the environmental dissemination of resistance determinants. mdpi.com
Application in Addressing Multidrug-Resistant Infections
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. nih.govnih.gov While this compound has demonstrated good activity against a range of veterinary pathogens, its efficacy against contemporary MDR isolates is an area requiring ongoing investigation. nih.gov The landscape of resistance is constantly changing, with the emergence of pathogens producing extended-spectrum beta-lactamases (ESBLs), carbapenemases (e.g., KPC, OXA-48), and other mechanisms that confer resistance to multiple drug classes. nih.govmdpi.com
Future studies must focus on evaluating the in vitro activity and clinical effectiveness of this compound against a diverse panel of MDR bacterial isolates of veterinary importance. This includes pathogens like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). While many new antibiotics are being developed for MDR infections in humans, it is equally important to evaluate how existing veterinary drugs like this compound can be used. mdpi.com Research in this area will help define the role of this compound in an era of increasing resistance and inform stewardship guidelines to preserve its utility for treating infections where it remains a viable option.
Advanced Molecular Studies on Resistance Mechanisms
Bacterial resistance to fluoroquinolones primarily occurs through two main mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) and increased drug efflux. researchgate.netnih.gov Mutations in specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs), reduce the drug's binding affinity. nih.gov Additionally, plasmid-mediated quinolone resistance (PMQR) genes can contribute to reduced susceptibility.
Advanced molecular studies are needed to characterize the specific mechanisms of resistance to this compound in veterinary pathogens. Future research should involve sequencing the QRDRs of the gyrA, gyrB, parC, and parE genes from this compound-resistant clinical isolates to identify common resistance-conferring mutations. Furthermore, investigations should aim to identify the specific efflux pump systems responsible for transporting this compound out of the bacterial cell and screen for the prevalence of PMQR genes (e.g., qnr families, aac(6')-Ib-cr, qepA) in resistant strains. A deeper understanding of these molecular pathways is essential for monitoring the evolution of resistance and for the potential development of strategies to overcome it, such as the use of efflux pump inhibitors. hilarispublisher.comnih.gov
Development of Diagnostic Tools for Susceptibility and Resistance
Rapid and accurate diagnosis of bacterial infections and their susceptibility profiles is fundamental to effective treatment and antimicrobial stewardship. reactgroup.orgnih.gov Traditional culture-based antimicrobial susceptibility testing (AST) can take several days, leading to delays in administering targeted therapy. reactgroup.org There is a pressing need for the development of advanced diagnostic tools that can quickly provide information on this compound susceptibility and resistance.
Future research in this domain should pursue two main paths:
Rapid Phenotypic AST: Developing new platforms that can rapidly determine the MIC of this compound. This could involve technologies like microfluidics or advanced imaging systems that detect bacterial growth or death much faster than conventional methods. nih.gov
Molecular Diagnostics: Creating molecular assays, such as PCR-based tests or biosensors, that can detect the genetic determinants of this compound resistance directly from a clinical sample. blazingprojects.com Technologies like molecularly imprinted polymers (MIPs), which can be designed to specifically recognize halogenated molecules like fluoroquinolones, offer a promising avenue for novel sensor development. acs.org
The goal is to create diagnostic tools that are affordable, sensitive, specific, user-friendly, rapid, and robust, aligning with the WHO's "ASSURED" criteria for point-of-care tests. reactgroup.org Such tools would enable veterinarians to make more informed, evidence-based decisions on the use of this compound, improving therapeutic outcomes and helping to combat the spread of resistance.
Q & A
Q. Table 1. Key Parameters for this compound In Vivo Studies
| Parameter | Recommended Standardization | Example Values |
|---|---|---|
| Dosage (rodents) | Adjusted for bioavailability | 10–50 mg/kg, oral |
| Sampling Timepoints | Based on elimination half-life | 0.5, 1, 2, 4, 8, 24 hours |
| Primary Endpoints | MIC90, AUC/MIC ratio | MIC90: ≤2 µg/mL; AUC/MIC ≥125 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
